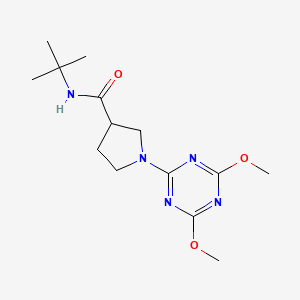![molecular formula C16H24N2O3 B6470378 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine CAS No. 2640959-28-8](/img/structure/B6470378.png)
1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,4-dioxane moiety and a 3-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 1,4-Dioxane Moiety: The 1,4-dioxane moiety can be introduced via a cycloaddition reaction involving 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane.
Attachment of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be attached through a nucleophilic substitution reaction involving a suitable phenyl halide and the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to these targets and modulate their activity. The 1,4-dioxane moiety and the 3-methoxyphenyl group can further enhance the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A simpler analog that lacks the piperazine and methoxyphenyl groups.
1-(2-Methoxyphenyl)piperazine: A related compound that lacks the 1,4-dioxane moiety.
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A precursor used in the synthesis of the target compound.
Uniqueness
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to its combination of a piperazine ring, a 1,4-dioxane moiety, and a 3-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-19-15-4-2-3-14(11-15)18-7-5-17(6-8-18)12-16-13-20-9-10-21-16/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVWBKXZXDPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6470295.png)
![5-[4-({5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}amino)piperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470298.png)
![2,4-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470304.png)
![N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470306.png)
![4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470318.png)
![N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470321.png)
![N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470331.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6470336.png)
![N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470343.png)
![4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6470348.png)
![4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6470351.png)
![4-cyclobutyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470357.png)
![N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B6470371.png)

